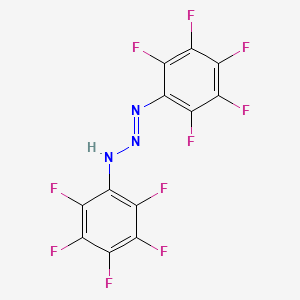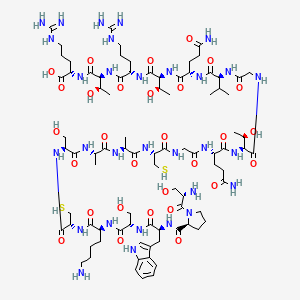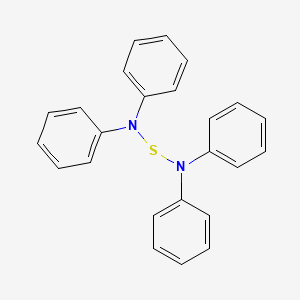
N,N'-Sulfanediylbis(N-phenylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Sulfanediylbis(N-phenylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two phenyl groups attached to a sulfur atom through nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Sulfanediylbis(N-phenylaniline) typically involves the reaction of aniline with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Aniline is reacted with sulfur dichloride in the presence of a base, such as sodium hydroxide, to form the intermediate product.
- The intermediate product is then subjected to further reaction with aniline to yield N,N’-Sulfanediylbis(N-phenylaniline).
Industrial Production Methods
In industrial settings, the production of N,N’-Sulfanediylbis(N-phenylaniline) involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Sulfanediylbis(N-phenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N,N’-Sulfanediylbis(N-phenylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Sulfanediylbis(N-phenylaniline) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylamine: An aromatic amine with two phenyl groups attached to a nitrogen atom.
N-Phenylaniline: A compound with a single phenyl group attached to an aniline moiety.
Uniqueness
N,N’-Sulfanediylbis(N-phenylaniline) is unique due to the presence of a sulfur atom linking the two phenyl groups through nitrogen atoms
Propriétés
Numéro CAS |
2129-25-1 |
|---|---|
Formule moléculaire |
C24H20N2S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N-phenyl-N-(N-phenylanilino)sulfanylaniline |
InChI |
InChI=1S/C24H20N2S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
GQIDDXDAUJENMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)SN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


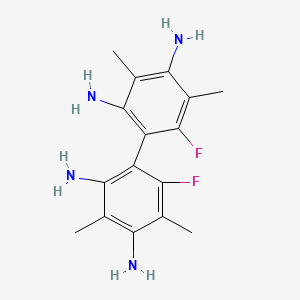
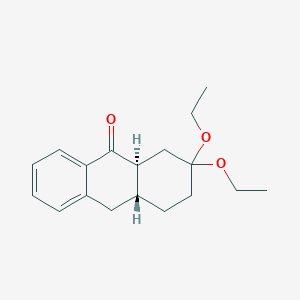

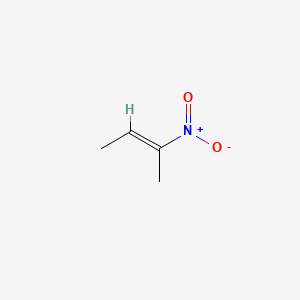
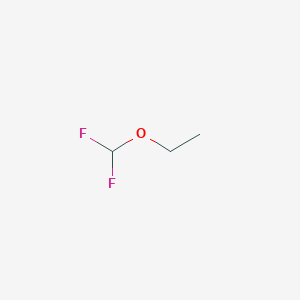
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)


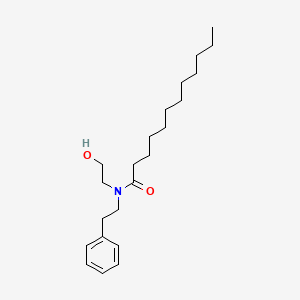
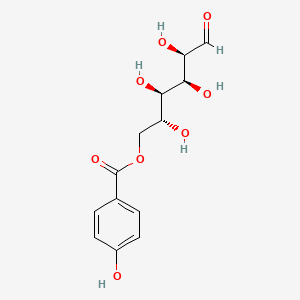

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
